3-Quinolinecarbonitrile, 7-chloro-6-fluoro-4-hydroxy-
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Overview
Description
3-Quinolinecarbonitrile, 7-chloro-6-fluoro-4-hydroxy- is a chemical compound with the molecular formula C10H4ClFN2O and a molecular weight of 222.6 g/mol It is known for its unique structure, which includes a quinoline ring substituted with chloro, fluoro, hydroxy, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 7-chloro-6-fluoro-4-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-fluoroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process is often scaled up from laboratory methods with adjustments to accommodate larger volumes and ensure safety and efficiency .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the cyano group to form amines or other reduced products.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids, while reduction can produce quinolineamines .
Scientific Research Applications
3-Quinolinecarbonitrile, 7-chloro-6-fluoro-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 7-chloro-6-fluoro-4-hydroxy- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
6-Fluoro-4-hydroxyquinoline: Lacks the chloro and cyano groups, making it less versatile in certain reactions.
Uniqueness: 3-Quinolinecarbonitrile, 7-chloro-6-fluoro-4-hydroxy- is unique due to its combination of functional groups, which provides a balance of reactivity and stability.
Properties
IUPAC Name |
7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2O/c11-7-2-9-6(1-8(7)12)10(15)5(3-13)4-14-9/h1-2,4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZEYROJCBJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659638 |
Source
|
Record name | 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-37-2 |
Source
|
Record name | 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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